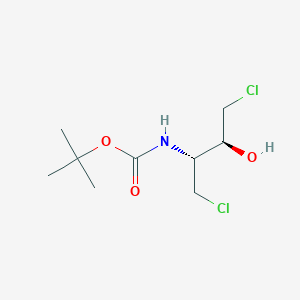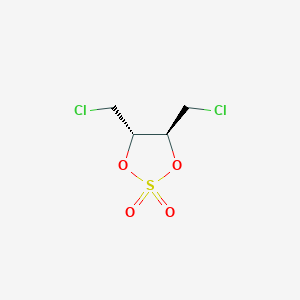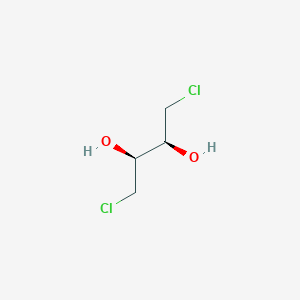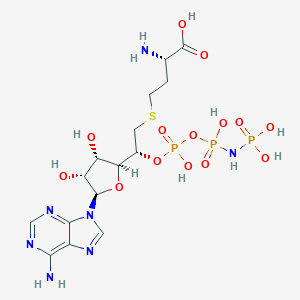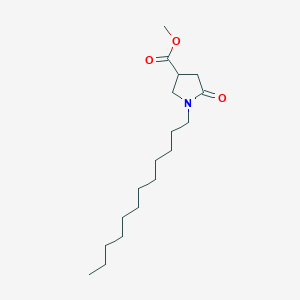
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate, also known as MDOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDOPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
作用机制
The mechanism of action of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to interact with cell membranes and facilitate the uptake of drugs and genes. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic environments. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to increase the uptake of drugs and genes in cells, which can enhance their therapeutic efficacy.
生化和生理效应
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for drug delivery and gene therapy applications. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been shown to enhance the uptake of drugs and genes in cells, which can improve their therapeutic efficacy. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate can be easily synthesized using simple reaction conditions and is relatively inexpensive. However, Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has some limitations, including its limited solubility in water and its potential for aggregation in solution. These limitations can affect the stability and efficacy of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate-based formulations.
未来方向
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has several potential future directions, including its use as a carrier for delivering drugs and genes to specific cells and tissues, its use as a biosensor for detecting biomolecules, and its use as a scaffold for tissue engineering. Future studies should focus on optimizing the synthesis and formulation of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate-based systems, as well as investigating its mechanism of action and therapeutic efficacy in various applications.
合成方法
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 1-dodecanol and pyrrolidin-3-one in the presence of a catalyst. The reaction results in the formation of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate as a yellowish liquid. This method has been optimized to produce high yields of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate with good purity.
科学研究应用
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields, including drug delivery, gene therapy, and biosensors. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has been used as a carrier for delivering drugs and genes to specific cells and tissues. The chemical structure of Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate allows it to interact with cell membranes and facilitate the uptake of drugs and genes. Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate has also been used as a biosensor for detecting various biomolecules, including glucose, cholesterol, and DNA.
属性
IUPAC Name |
methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-16(14-17(19)20)18(21)22-2/h16H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLJJHYQRUBBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CC(CC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420900 |
Source


|
| Record name | 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-dodecyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
101881-19-0 |
Source


|
| Record name | 1-Lauryl-4-methyloxycarbonyl-2-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
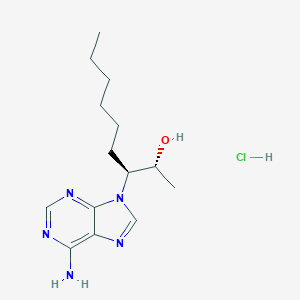
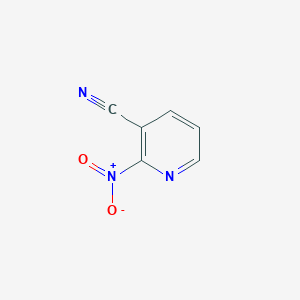
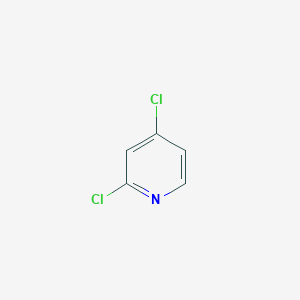
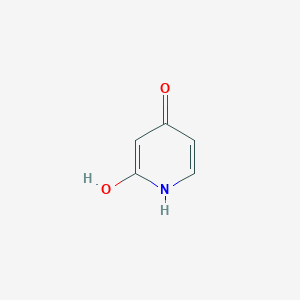
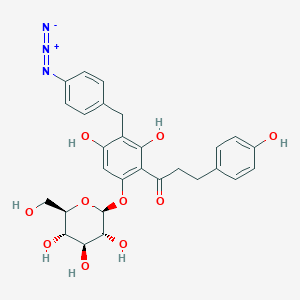
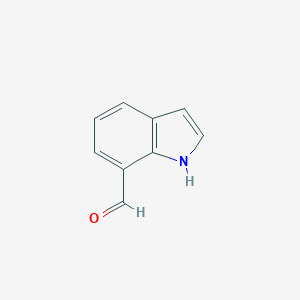
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)
